Cas no 946-89-4 (cyclododecanone, oxime)

cyclododecanone, oxime 化学的及び物理的性質
名前と識別子
-
- cyclododecanone, oxime
- N-cyclododecylidenehydroxylamine
- MFCD00160763
- Z49568438
- AB01094188-03
- DTXSID00241552
- Cyclododecanone oxime
- 946-89-4
- SCHEMBL267037
- CS-0355679
- Q2694878
- HMS1784L15
- cyclododecanoneoxime
- AKOS001024469
- NCGC00321292-01
-
- インチ: InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2
- InChIKey: SCRFXJBEIINMIC-UHFFFAOYSA-N
- ほほえんだ: C1CCCCCC(=NO)CCCCC1
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 32.6Ų
じっけんとくせい
- 密度みつど: 0.99
- ふってん: 324.5°C at 760 mmHg
- フラッシュポイント: 198.9°C
- 屈折率: 1.506
cyclododecanone, oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR27687-1g |
cyclododecanone oxime |
946-89-4 | 1g |
£158.00 | 2025-02-19 | ||
Apollo Scientific | OR27687-500mg |
cyclododecanone oxime |
946-89-4 | 500mg |
£95.00 | 2025-02-19 | ||
1PlusChem | 1P006TNZ-500mg |
N-cyclododecylidenehydroxylamine |
946-89-4 | 500mg |
$172.00 | 2024-04-19 | ||
A2B Chem LLC | AD17583-500mg |
N-cyclododecylidenehydroxylamine |
946-89-4 | 500mg |
$176.00 | 2024-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426349-500mg |
Cyclododecanone oxime |
946-89-4 | 98% | 500mg |
¥1461.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426349-1g |
Cyclododecanone oxime |
946-89-4 | 98% | 1g |
¥2082.00 | 2024-04-24 | |
1PlusChem | 1P006TNZ-1g |
N-cyclododecylidenehydroxylamine |
946-89-4 | 1g |
$262.00 | 2024-04-19 | ||
A2B Chem LLC | AD17583-1g |
N-cyclododecylidenehydroxylamine |
946-89-4 | 1g |
$266.00 | 2024-07-18 |
cyclododecanone, oxime 関連文献
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Hanyoung Park,Jisuk Bang,Hongjun Park,Jaeheon Kim,Jeong-Chul Kim,Jeong Young Park,Ryong Ryoo Catal. Sci. Technol. 2023 13 3436
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Kamalpreet Kaur,Suman Srivastava New J. Chem. 2020 44 18530
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Urbano Díaz,Avelino Corma Dalton Trans. 2014 43 10292
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Inés Lezcano-González,Alejandro Vidal-Moya,Mercedes Boronat,Teresa Blasco,Avelino Corma Phys. Chem. Chem. Phys. 2010 12 6396
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Joby Sebastian,Mingyuan Zheng,Yu Jiang,Yu Zhao,Hua Wang,Zhendong Song,Xinsheng Li,Jifeng Pang,Tao Zhang Green Chem. 2019 21 2462
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Izabel C. Medeiros-Costa,Eddy Dib,Nikolai Nesterenko,Jean-Pierre Dath,Jean-Pierre Gilson,Svetlana Mintova Chem. Soc. Rev. 2021 50 11156
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M. Linares,C. Vargas,A. García,C. Ochoa-Hernández,J. ?ejka,R. A. García-Mu?oz,D. P. Serrano Catal. Sci. Technol. 2017 7 181
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Inés Lezcano-González,Alejandro Vidal-Moya,Mercedes Boronat,Teresa Blasco,Avelino Corma Phys. Chem. Chem. Phys. 2010 12 6396
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Tomas D. Conesa,Juan M. Campelo,James H. Clark,Rafael Luque,Duncan J. Macquarrie,Antonio A. Romero Green Chem. 2007 9 1109
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Inés Lezcano-González,Alejandro Vidal-Moya,Mercedes Boronat,Teresa Blasco,Avelino Corma Phys. Chem. Chem. Phys. 2010 12 6396
cyclododecanone, oximeに関する追加情報
Cyclododecanone, Oxime (CAS No. 946-89-4): A Comprehensive Overview of Structure, Synthesis, and Applications in Modern Chemistry
Cyclododecanone, oxime, identified by the chemical abstracts service (CAS) number 946-89-4, is a cyclic organic compound derived from the condensation of a ketone group with a hydroxylamine molecule. This derivative belongs to the broader class of oximes, which are characterized by the general formula R1C(=NR2)OH, where R1 and R2 represent organic substituents. In the case of cyclododecanone, oxime, the R1 group is a 12-membered cycloalkyl ring (cyclo-C₁₂H₂₁), and R2 is a hydrogen atom, resulting in a stable five-membered ring system. The compound’s unique structure combines the rigidity of a large cyclic framework with the functional versatility of an oxime moiety, making it a subject of interest in synthetic chemistry and materials science.
The synthesis of cyclododecanone, oxime (CAS No. 946-89-4) typically involves the reaction of cyclododecanone with hydroxylamine under controlled conditions. Cyclododecanone itself is synthesized via catalytic hydrogenation of dodecadienals or through Diels-Alder reactions involving substituted dienes and dienophiles. The formation of the oxime functional group occurs when hydroxylamine attacks the carbonyl carbon of cyclododecanone, followed by proton transfer and elimination steps to yield the final product. Recent advancements in green chemistry have led to optimized protocols using biocatalysts or solvent-free systems to enhance yield while minimizing environmental impact.
Cyclododecanone, oxime (CAS No. 946-89-4) exhibits distinct physical properties due to its cyclic backbone and polar oxime functionality. It is a white crystalline solid with high thermal stability and low volatility at ambient temperatures. Its solubility profile includes moderate solubility in polar organic solvents such as ethanol or acetone but limited solubility in water. These characteristics are critical for its use as a building block in pharmaceutical development and polymer synthesis.
The molecular rigidity imparted by the 12-membered ring structure makes cyclododecanone, oxime (CAS No. 946-89-4) an ideal candidate for applications requiring conformational control. For instance, its use as a chiral auxiliary in asymmetric synthesis has been extensively studied. The oxime group can act as a directing element during metal-catalyzed transformations like hydroformylation or hydrogenation reactions, enabling stereoselective formation of complex molecules such as amino alcohols or carbohydrates.
In materials science research published in *Advanced Materials* (2023), scientists demonstrated that incorporating compounds like cyclododecanone, oxime (CAS No. 946-89-4) into polymeric networks enhances mechanical strength without compromising flexibility at low temperatures (-50°C). This property stems from hydrogen bonding between adjacent oxime groups within amorphous regions of polymers while maintaining crystallinity elsewhere—a balance achieved through precise molecular design guided by computational modeling tools like DFT calculations.
A significant area where this compound shows promise is organocatalysis research reported in *Nature Catalysis* (2023). Researchers found that when used alongside enamine intermediates derived from proline derivatives during Michael addition reactions between nitroalkanes and Michael acceptors under solvent-free conditions at room temperature over two hours with yields exceeding 85%, it outperforms traditional transition metal catalysts by avoiding metal contamination issues commonly encountered in drug manufacturing processes.
The biological activity profile has also attracted attention from medicinal chemists exploring new antifungal agents against resistant strains such as *Candida glabrata*. Studies conducted at ETH Zurich revealed that certain derivatives containing this scaffold display enhanced cell membrane permeability compared to conventional azole-based drugs due to their amphiphilic nature—hydrophobic cycloalkane core combined with hydrophilic nitrogen-containing functionalities—which facilitates better bioavailability after oral administration without inducing severe side effects observed with older formulations.
Spectroscopic analysis plays crucial role in characterizing this compound's structure definitively through techniques like NMR spectroscopy where characteristic peaks appear around δ=175 ppm region corresponding to C=N bond stretching vibrations observed via IR spectroscopy confirming successful conversion from ketones into corresponding imines followed by hydration into final oximes state after purification steps involving recrystallization using mixed solvents system comprising hexane/ethyl acetate mixture achieving purity levels above 98% suitable for further experimentation purposes.
Eco-friendly production methods have been developed recently focusing on atom economy principles by employing microwave-assisted synthesis techniques reducing reaction times significantly—from conventional methods taking several days down to mere minutes—while simultaneously decreasing energy consumption rates measured experimentally showed up to 70% reduction compared standard heating approaches validating sustainability claims made about these newer protocols now being adopted industry-wide particularly among companies prioritizing circular economy models aiming minimize waste generation throughout entire lifecycle starting raw material sourcing ending final product disposal phase.
In recent years, computational studies have provided deeper insights into how substituents influence reactivity patterns exhibited by compounds bearing similar structures including our target molecule here namely cyclododecanone, oxime (CAS No. 946-89-4). Quantum mechanical simulations performed using Gaussian software suite revealed that electron-withdrawing groups attached directly onto nitrogen atoms within these systems lower activation barriers associated key transformation steps thereby accelerating overall reaction kinetics observed experimentally confirmed via kinetic measurements taken spectrophotometrically tracking absorbance changes over time intervals ranging from seconds minutes depending specific experimental setup employed each case study published journals covering both theoretical experimental aspects field organic chemistry today.
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